molecular formula C23H19Cl2N5O3 B2814167 2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540487-66-9

2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2814167
CAS No.: 540487-66-9
M. Wt: 484.34
InChI Key: QUGSXIBSLVITKC-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (hereafter referred to as the "target compound") is a triazoloquinazolinone derivative characterized by a 2,4-dichlorophenyl group at position 2 and a 2-nitrophenyl group at position 7. Its molecular formula is C₁₇H₁₆Cl₂N₄O, with a molecular weight of 363.24 g/mol . This class of compounds is notable for its fused heterocyclic core, which has been explored for pharmacological applications, including receptor modulation (e.g., RXFP4 agonism) .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O3/c1-23(2)10-16-19(18(31)11-23)20(14-5-3-4-6-17(14)30(32)33)29-22(26-16)27-21(28-29)13-8-7-12(24)9-15(13)25/h3-9,20H,10-11H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGSXIBSLVITKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540487-66-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including cytotoxicity and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H19Cl2N5O3C_{23}H_{19}Cl_2N_5O_3 with a molecular weight of 484.3 g/mol. The presence of the triazole and quinazoline moieties suggests that this compound may exhibit diverse biological activities due to the structural diversity inherent in these classes of compounds.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)4.87
HepG2 (Liver Cancer)1.29
MCF-7 (Breast Cancer)15.01

The compound displayed significant cytotoxic activity against HepG2 cells with an IC50 value of 1.29 µM, indicating it may be a potent candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been evaluated for anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) activity was measured to assess its potential as an anti-inflammatory agent.

Compound IC50 (µM) Reference
Test Compound0.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

The results indicate that the compound exhibits comparable COX-2 inhibition to celecoxib, a well-known anti-inflammatory drug.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the triazole and quinazoline frameworks significantly influence the biological activity of derivatives. Substituents such as nitro and dichloro groups appear to enhance both cytotoxic and anti-inflammatory activities.

Case Studies

  • Cytotoxic Evaluation in A549 Cells : A study conducted by Yang et al. synthesized various derivatives based on the quinazoline framework and evaluated their cytotoxic effects on A549 cells. Among these derivatives, one compound showed an IC50 value of 4.87 µM, indicating strong activity against lung cancer cells .
  • Anti-inflammatory Mechanism : Research involving the evaluation of COX-2 inhibition demonstrated that compounds similar to the triazoloquinazolinone exhibited potent anti-inflammatory effects through suppression of COX-2 expression in RAW264.7 macrophages .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups at positions 2 and 9 of the triazoloquinazolinone scaffold. These variations influence physicochemical properties and biological activity:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Reference
Target compound: 2,4-dichlorophenyl (C2), 2-nitrophenyl (C9) C₁₇H₁₆Cl₂N₄O 363.24 Electron-withdrawing Cl and NO₂ groups enhance polarity
9-(2-Chlorophenyl)-6,6-dimethyl analog C₁₇H₁₇ClN₄O 328.80 Single Cl reduces molecular weight; moderate logP (3.33)
9-(4-Nitrophenyl)-6,6-dimethyl analog C₁₇H₁₆N₄O₃ 340.00 Para-NO₂ increases electron withdrawal vs. ortho-NO₂ in target
9-[4-(Diethylamino)phenyl]-6,6-dimethyl analog C₂₁H₂₇N₅O 365.48 Diethylamino group introduces basicity; higher logP (3.57)
9-Phenyl-6,6-dimethyl analog C₁₈H₂₀N₄O 308.38 Unsubstituted phenyl; lower molecular weight and logP

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and reduce logP compared to electron-donating groups (e.g., methoxy, diethylamino) .
  • The 2-nitrophenyl group in the target compound may sterically hinder receptor binding compared to para-substituted analogs .

Key Observations :

  • NGPU catalysts offer advantages in reaction times and yields for hydroxyl-substituted analogs .

Physicochemical Properties

Critical parameters include logP, solubility, and polar surface area (PSA):

Compound logP logSw (Solubility) PSA (Ų) Reference
Target compound
9-(2-Chlorophenyl) analog 3.33 -3.469 51.56
9-(4-Nitrophenyl) analog
9-[4-(Diethylamino)phenyl] 3.57 -3.578 54.29

Key Observations :

  • The target compound’s 2-nitrophenyl group likely reduces logP compared to diethylamino analogs but increases PSA due to nitro-group polarity.
  • Low solubility (logSw < -3) is common across this class, necessitating formulation optimization .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted quinazolinones with triazole precursors. Key steps include:
  • Reflux in acetic acid to facilitate ring closure and improve crystallinity .
  • Microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >90% .
  • Use of catalysts like NGPU for enhanced efficiency (yields up to 97%) compared to traditional methods .
  • Critical parameters: Solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of precursors .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm). DEPT/HSQC experiments resolve overlapping signals in the fused triazole-quinazoline core .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent), followed by serial dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability :
  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar derivatives) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control for Substituent Effects : Compare analogues (e.g., 4-chlorophenyl vs. 2-nitrophenyl) to isolate electronic/steric contributions .
  • Validate Assay Conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Cross-Validate with Orthogonal Methods : Pair enzymatic inhibition data (IC₅₀) with cellular viability assays (e.g., MTT) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify dichlorophenyl/nitrophenyl groups to alter lipophilicity (logP) and hydrogen-bonding capacity. Example template:
Substituent PositionBioactivity Trend
2,4-Dichlorophenyl↑ Anticancer
2-Nitrophenyl↑ Antimicrobial
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. What experimental approaches are suitable for identifying the compound’s molecular targets?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB entries 1ATP or 5HT2A) to predict binding modes .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment via Western blot .

Q. How should researchers design pharmacokinetic studies to evaluate bioavailability and metabolism?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • In Vivo Models : Administer orally (10–50 mg/kg) to rodents; collect plasma at 0–24h for AUC calculations. Monitor metabolites (e.g., nitro-to-amine reduction) .

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